molecular formula C19H21N5O B12243846 2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine

2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B12243846
M. Wt: 335.4 g/mol
InChI Key: YXMXGEKMUMZNEL-UHFFFAOYSA-N
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Description

2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. The process begins with the preparation of the 1,3-dimethyl-1H-pyrazole-5-carbonyl intermediate, which is then reacted with piperidin-4-yl and 1,8-naphthyridine under controlled conditions. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are studied using molecular modeling and biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its combination of pyrazole, piperidine, and naphthyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

(2,5-dimethylpyrazol-3-yl)-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C19H21N5O/c1-13-12-17(23(2)22-13)19(25)24-10-7-14(8-11-24)16-6-5-15-4-3-9-20-18(15)21-16/h3-6,9,12,14H,7-8,10-11H2,1-2H3

InChI Key

YXMXGEKMUMZNEL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3)C

Origin of Product

United States

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